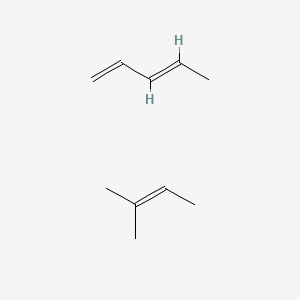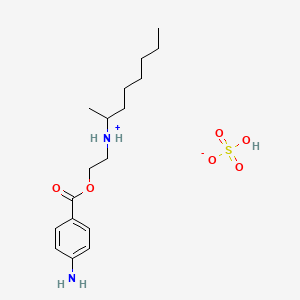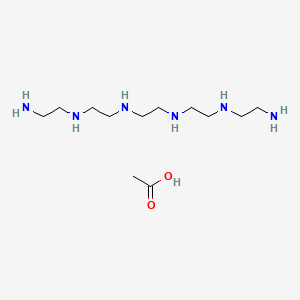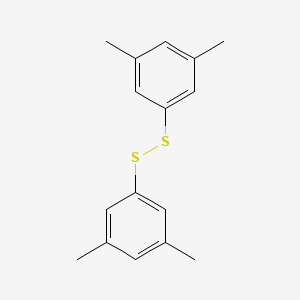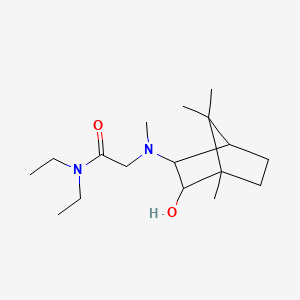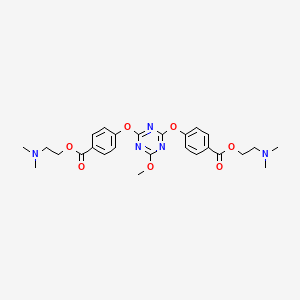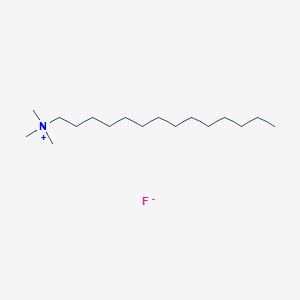
Tetradecyl trimethyl ammonium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl trimethyl ammonium fluoride is a quaternary ammonium compound with the molecular formula C17H38FN. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl trimethyl ammonium fluoride can be synthesized through the neutralization of tetradecyl trimethyl ammonium hydroxide with hydrofluoric acid. Another method involves the metathesis reaction of tetradecyl trimethyl ammonium chloride with an inorganic fluoride source such as potassium fluoride or cesium fluoride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl trimethyl ammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluoride ion.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tetradecyl trimethyl ammonium fluoride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology
In biological research, it is used to study cell membrane interactions due to its surfactant properties. It can disrupt cell membranes, making it useful in cell lysis and protein extraction .
Medicine
Its ability to interact with cell membranes can be harnessed to improve the delivery of therapeutic agents .
Industry
In industrial applications, it is used in the formulation of cleaning agents, emulsifiers, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the stability of emulsions .
Wirkmechanismus
Tetradecyl trimethyl ammonium fluoride exerts its effects primarily through its surfactant properties. It interacts with cell membranes by disrupting the lipid bilayer, leading to increased membrane permeability. This disruption can facilitate the transfer of molecules across the membrane, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetradecyl trimethyl ammonium chloride
- Tetramethylammonium fluoride
- Cetrimonium bromide
Uniqueness
Tetradecyl trimethyl ammonium fluoride is unique due to its specific combination of a long alkyl chain and a fluoride ion. This combination imparts distinct surfactant properties and reactivity compared to other quaternary ammonium compounds .
Eigenschaften
Molekularformel |
C17H38FN |
|---|---|
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
trimethyl(tetradecyl)azanium;fluoride |
InChI |
InChI=1S/C17H38N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XSTXOQANVZEEEF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


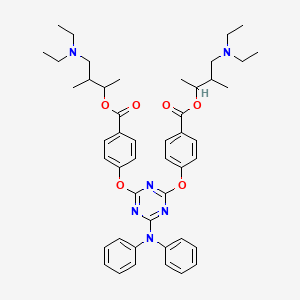
![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
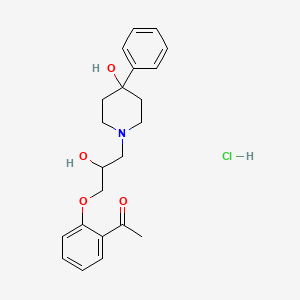
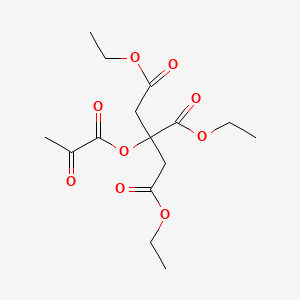
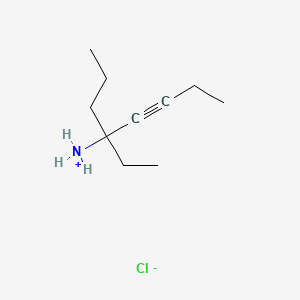
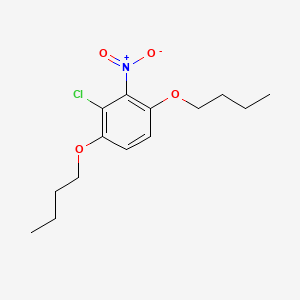
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)

